molecular formula C27H44O2 B3415322 Calcifediol-d3 CAS No. 140710-94-7

Calcifediol-d3

Cat. No. B3415322
CAS RN: 140710-94-7
M. Wt: 403.7 g/mol
InChI Key: JWUBBDSIWDLEOM-CMMPNOGOSA-N
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Description

Calcifediol, also known as calcidiol or 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme vitamin D 25-hydroxylase . It is a major circulating metabolite of vitamin D3 and acts as a competitive inhibitor . It is used to treat secondary hyperparathyroidism in adult patients with stage 3 or 4 chronic kidney disease and serum total 25-hydroxyvitamin D levels less than 30 ng/mL .


Synthesis Analysis

Calcifediol is the precursor of vitamin D3. It is synthesized in the liver, by hydroxylation of cholecalciferol (vitamin D3) at the 25-position . This enzymatic 25-hydroxylase reaction is mostly due to the actions of CYP2R1, present in microsomes, although other enzymes such as mitochondrial CYP27A1 can contribute .


Molecular Structure Analysis

A key molecular difference between calcifediol and vitamin D3 is that calcifediol is one step closer in the metabolic pathway to biologically active vitamin D . The additional hydroxyl group on carbon 25 of calcifediol confers pharmacokinetic properties that can be pharmacologically advantageous in certain clinical situations .


Chemical Reactions Analysis

Calcifediol undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to produce calcitriol (1,25- dihydroxycholecalciferol), the active form of vitamin D3 .


Physical And Chemical Properties Analysis

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D. At comparable doses to vitamin D3, calcifediol achieves target serum 25(OH)D concentrations more rapidly and in contrast to vitamin D3, it has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations .

Scientific Research Applications

Vitamin D Deficiency and Metabolite Analysis

A study by Castillo-Peinado et al. (2023) focused on the significance of vitamin D deficiency and proposed a novel strategy involving phase II metabolites, including calcifediol, for evaluating vitamin D status. This approach could redefine how vitamin D deficiency is understood, indicating calcifediol's role in providing a more comprehensive picture of vitamin D status in the body (Castillo-Peinado et al., 2023).

Vitamin D Supplementation Efficacy

Pérez-Castrillón et al. (2022) reviewed the efficacy of calcifediol in treating vitamin D deficiency. They noted that calcifediol, compared to cholecalciferol, has advantages such as rapid onset and greater potency, suggesting its effectiveness in managing vitamin D levels in the general population (Pérez-Castrillón et al., 2022).

Biotechnological Production

Abdulmughni et al. (2020) demonstrated the use of a Bacillus megaterium-based system for the biotransformation of vitamin D3 into calcifediol. This research highlights the potential of biotechnological methods in producing calcifediol, which could have implications for treating vitamin D3 deficiencies and other health conditions (Abdulmughni et al., 2020).

Muscle Function Improvement

A study by Iolascon et al. (2017) investigated the effects of calcifediol on muscle function and physical performance in post-menopausal women. The results showed significant improvements, suggesting calcifediol's potential in enhancing muscle function and reducing fall risks in this demographic (Iolascon et al., 2017).

Pharmacokinetics of Calcifediol

Jetter et al. (2014) explored the pharmacokinetics of calcifediol, providing insights into its potency and efficacy in increasing plasma 25(OH)D3 concentrations compared to vitamin D3. This research is crucial for understanding the dosage and administration of calcifediol in clinical settings (Jetter et al., 2014).

Potential in COVID-19 Treatment

Jungreis and Kellis (2020) analyzed a trial suggesting that calcifediol treatment in hospitalized COVID-19 patients significantly reduced ICU admissions. This finding indicates a potential role for calcifediol in treating severe COVID-19 cases (Jungreis & Kellis, 2020).

Juvenile Renal Osteodystrophy Treatment

Langman et al. (1982) conducted a study on the effects of calcifediol on renal osteodystrophy in children, showing improved bone lesions and linear growth. This highlights calcifediol's therapeutic potential in pediatric bone disorders [(Langman et al., 1982)](https://consensus.app/papers/25hydroxyvitamin-therapy-juvenile-osteodystrophy-langman/c695f06a24b95d8fa9bdef8759c72642/?utm_source=chatgpt).

Lipid Profile Improvement

Catalano et al. (2015) investigated the effects of calcifediol on the lipid profile in postmenopausal women. The study found that calcifediol improved the lipid profile, suggesting its potential benefit in managing cardiovascular risk factors (Catalano et al., 2015).

Non-Genomic Effects on Cells

Donati et al. (2021) explored the non-genomic effects of calcifediol on human preosteoblastic cells. The study revealed calcifediol's ability to activate rapid cellular pathways, providing insights into its broader physiological roles (Donati et al., 2021).

Comparative Effects with Vitamin D3

Bischoff-Ferrari (2013) provided an overview of the differences between calcifediol and vitamin D3 supplementation, emphasizing the immediate and sustained increase in serum 25-hydroxyvitamin D concentrations with calcifediol (Bischoff-Ferrari, 2013).

Respiratory Disease Treatment

Entrenas-Castillo et al. (2022) discussed the role of calcifediol in treating respiratory diseases, including COVID-19. Their findings suggest that calcifediol rapidly improves vitamin D status and may positively impact respiratory health (Entrenas-Castillo et al., 2022).

Dose-Response in Older Adults

Vaes et al. (2017) conducted a randomized controlled trial to study the dose-response effects of calcifediol in older adults. The trial showed that calcifediol supplementation effectively elevated serum 25(OH)D3 concentrations, improving vitamin D status (Vaes et al., 2017).

Mechanism of Action

Target of Action

Calcifediol-d3, also known as 25-hydroxyvitamin D3, primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by calcifediol . This interaction affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .

Mode of Action

Calcifediol is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This interaction results in the regulation of various biological processes, including calcium absorption in the gut, bone mineralization, and immune system modulation .

Biochemical Pathways

The primary biochemical pathway of this compound involves its conversion to calcitriol, the active form of vitamin D3 . This conversion is facilitated by the enzyme 25-hydroxyvitamin D3-1- (alpha)-hydroxylase, primarily in the kidney . The active form, calcitriol, then binds to the VDR, influencing the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune response .

Pharmacokinetics

Calcifediol differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, calcifediol achieves target serum 25(OH)D concentrations more rapidly and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of calcifediol is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus being less prone to sequestration in adipose tissue .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in calcium and phosphate homeostasis, and skeletal health . By binding to the VDR, calcifediol influences the transcription of genes that regulate these processes . This can lead to increased calcium absorption in the gut, enhanced bone mineralization, and modulation of the immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the level of sun exposure can affect the body’s vitamin D synthesis, which in turn influences the availability of this compound . Additionally, factors such as obesity, liver disease, and malabsorption conditions can affect the pharmacokinetics of this compound, potentially requiring adjustments in dosing .

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment. It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Given the substantial global prevalence of vitamin D deficiency and the association between vitamin D deficiency and a wide range of chronic conditions, there is growing interest in vitamin D research. Calcifediol, due to its pleiotropic effects, is suitable for use in all patients with vitamin D deficiency and may be preferable to vitamin D3 for patients with obesity, liver disease, malabsorption, and those who require a rapid increase in 25(OH)D concentrations .

Biochemical Analysis

Biochemical Properties

Calcifediol-d3 interacts with various enzymes, proteins, and other biomolecules. It is independent of hepatic 25-hydroxylation, making it one step closer in the metabolic pathway to active vitamin D . It also interacts with the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, exerting gene-regulatory properties .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it regulates the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules like the VDR, influencing enzyme inhibition or activation, and changes in gene expression . It also triggers rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It achieves target serum 25(OH)D concentrations more rapidly than vitamin D3 and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin D. It is synthesized in the liver, by hydroxylation of cholecalciferol (vitamin D3) at the 25-position . This enzymatic 25-hydroxylase reaction is mostly due to the actions of CYP2R1, present in microsomes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption .

properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-CMMPNOGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747283
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140710-94-7, 1262843-45-7
Record name (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140710-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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